molecular formula C13H8N2S B12520422 6,10-Methano[1,3]thiazolo[4,5-i][3]benzazocine CAS No. 685140-67-4

6,10-Methano[1,3]thiazolo[4,5-i][3]benzazocine

Cat. No.: B12520422
CAS No.: 685140-67-4
M. Wt: 224.28 g/mol
InChI Key: FKASLLULJXIWKW-UHFFFAOYSA-N
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Description

6,10-Methano[1,3]thiazolo4,5-ibenzazocine is a complex heterocyclic compound that has garnered significant interest in the fields of organic chemistry and medicinal chemistry. This compound features a unique fused ring system that includes a thiazole ring, which is known for its diverse biological activities . The structure of 6,10-Methano[1,3]thiazolo4,5-ibenzazocine is characterized by its rigid and planar backbone, which contributes to its stability and reactivity.

Preparation Methods

The synthesis of 6,10-Methano[1,3]thiazolo4,5-ibenzazocine typically involves the cyclization of functionalized thiazole derivatives. One classical method is the Jacobsen cyclization of thioamide to the corresponding 2,5-dimethyl-[1,3]thiazolo[4,5-d][1,3]thiazole . This reaction is carried out using aqueous potassium ferricyanide as an oxidant. Further N-methylation and condensation with aldehydes yield conjugated products suitable for various applications .

Chemical Reactions Analysis

6,10-Methano[1,3]thiazolo4,5-ibenzazocine undergoes several types of chemical reactions, including:

Common reagents used in these reactions include potassium ferricyanide for oxidation and lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 6,10-Methano[1,3]thiazolo4,5-ibenzazocine involves its interaction with various molecular targets and pathways. The thiazole ring in the compound is known to interact with enzymes and receptors, leading to its diverse biological activities. The exact molecular targets and pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

6,10-Methano[1,3]thiazolo4,5-ibenzazocine can be compared with other similar compounds such as thiazolo[4,5-b]pyridines and thiazolo[4,5-d]thiazoles . These compounds share similar structural features but differ in their specific biological activities and applications. For example, thiazolo[4,5-b]pyridines are known for their high antioxidant and antimicrobial activities, while thiazolo[4,5-d]thiazoles are widely used in optoelectronic devices .

Similar Compounds

These compounds highlight the unique properties and applications of 6,10-Methano[1,3]thiazolo4,5-ibenzazocine in various scientific fields.

Properties

CAS No.

685140-67-4

Molecular Formula

C13H8N2S

Molecular Weight

224.28 g/mol

IUPAC Name

7-thia-5,13-diazatetracyclo[10.3.1.02,10.04,8]hexadeca-1,3,5,8,10,12,14-heptaene

InChI

InChI=1S/C13H8N2S/c1-2-14-10-3-8(1)11-6-12-13(16-7-15-12)5-9(11)4-10/h1-2,4-7H,3H2

InChI Key

FKASLLULJXIWKW-UHFFFAOYSA-N

Canonical SMILES

C1C2=C3C=C4C(=CC3=CC1=NC=C2)SC=N4

Origin of Product

United States

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